molecular formula C19H18N2O2 B5572334 N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5572334
M. Wt: 306.4 g/mol
InChI Key: YCICUVSAPNUXBH-UHFFFAOYSA-N
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Description

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide is a compound that features a pyrrolidine ring, a benzofuran moiety, and a carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The pyrrolidine ring is a common scaffold in biologically active molecules, contributing to the compound’s pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 4-(pyrrolidin-1-yl)benzonitrile with 1-benzofuran-2-carboxylic acid under appropriate conditions to form the desired carboxamide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors, modulating their activity. The benzofuran moiety may contribute to the compound’s binding affinity and selectivity. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide: shares similarities with other pyrrolidine-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of the pyrrolidine ring, benzofuran moiety, and carboxamide group. This unique structure imparts specific pharmacological properties, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19(18-13-14-5-1-2-6-17(14)23-18)20-15-7-9-16(10-8-15)21-11-3-4-12-21/h1-2,5-10,13H,3-4,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCICUVSAPNUXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329826
Record name N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

385391-98-0
Record name N-(4-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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